molecular formula C5H7I B14243005 4-Iodo-3-methylbut-1-yne CAS No. 188798-88-1

4-Iodo-3-methylbut-1-yne

Cat. No.: B14243005
CAS No.: 188798-88-1
M. Wt: 194.01 g/mol
InChI Key: NOMJQFPFLFOKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-methylbut-1-yne is an organic compound with the molecular formula C5H7I It is characterized by the presence of an iodine atom attached to a butyne structure, specifically at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylbut-1-yne typically involves the iodination of 3-methylbut-1-yne. One common method includes the reaction of 3-methylbut-1-yne with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which subsequently undergoes iodination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylbut-1-yne undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.

Major Products:

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

4-Iodo-3-methylbut-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylbut-1-yne in chemical reactions involves the electrophilic addition to the triple bond, followed by nucleophilic attack. The iodine atom plays a crucial role in stabilizing intermediates and facilitating various transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

    3-Methylbut-1-yne: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Bromo-3-methylbut-1-yne: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-3-methylbut-1-yne: Another halogenated derivative with distinct chemical properties.

Uniqueness: 4-Iodo-3-methylbut-1-yne is unique due to the presence of the iodine atom, which imparts specific reactivity and stability to the compound. This makes it particularly useful in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

4-iodo-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7I/c1-3-5(2)4-6/h1,5H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMJQFPFLFOKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20774332
Record name 4-Iodo-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20774332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188798-88-1
Record name 4-Iodo-3-methylbut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20774332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.